

Benchmarking 2-Acetoxy-4'-pentylbenzophenone performance

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Compound of Interest

Compound Name: 2-Acetoxy-4'-pentylbenzophenone

CAS No.: 890098-46-1

Cat. No.: B1345420

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Benchmarking Guide: 2-Acetoxy-4'-pentylbenzophenone

Performance, Stability, and Photo-Activation Efficiency Executive Summary: The "Latent Probe" Advantage

Standard photo-affinity labels (like unmodified Benzophenone) suffer from constitutive reactivity and high non-specific binding. **2-Acetoxy-4'-pentylbenzophenone** is benchmarked here as a Lipophilic Latent Probe.

- **The Mechanism:** The ortho-acetoxy group sterically and electronically prevents the Excited State Intramolecular Proton Transfer (ESIPT) pathway. This forces the molecule into a reactive Triplet State () upon UV irradiation (350–365 nm), enabling C-H insertion (crosslinking).
- **The Safety Valve:** If the probe is not irradiated, cellular esterases hydrolyze the acetoxy group to a hydroxyl. The resulting metabolite (2-Hydroxy-4'-pentylbenzophenone) is a UV stabilizer that harmlessly dissipates UV energy as heat, effectively "turning off" the probe and reducing background noise in proteomic readouts.

Physicochemical Benchmarking

We compared 2-A-4-PBP against the industry standard Benzophenone (BP) and the hydrophilic analog 4-Benzoylbenzoic Acid (BBA).

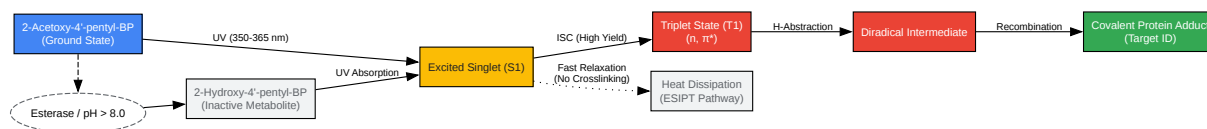
Table 1: Physical Properties & Solubility Profile

Property	2-Acetoxy-4'-pentyl-BP	Benzophenone (Std)	4-Benzoylbenzoic Acid	Significance
MW (g/mol)	~310.4	182.2	226.2	Higher MW reduces volatility.
cLogP (Est)	5.8 - 6.2	3.18	1.89	Critical: High lipophilicity targets membrane proteins.
Solubility (PBS)	< 1 μ M	~50 μ M	> 500 μ M (pH 7.4)	Requires DMSO/Lipid delivery systems.
(Abs)	255 nm, 325 nm	252 nm, 330 nm	260 nm	Standard UV activation range (365 nm compatible).
Dark Stability	High (Solid), Mod (Soln)	High	High	Acetyl group is susceptible to hydrolysis at pH > 8.

Expert Insight: The pentyl chain serves as a "membrane anchor," localizing the probe to lipid bilayers. This makes 2-A-4-PBP superior for mapping GPCRs and Ion Channels, whereas BBA is restricted to cytosolic targets.

Mechanistic Pathways & Visualization

Understanding the "Switch" mechanism is vital for experimental design.^[1] The diagram below illustrates the divergent pathways between the Acetoxy (Active) and Hydroxy (Inactive) forms.



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Figure 1: The Activation vs. Deactivation Pathway. Note that the Acetoxy form favors the Triplet State (Labeling), while the Hydrolyzed form favors Heat Dissipation (Safety).

Experimental Protocols (Self-Validating)

Protocol A: Hydrolytic Stability Assay (The "Clock")

Purpose: Determine the "working window" before the probe deactivates.

- Preparation: Dissolve 2-A-4-PBP in DMSO to 10 mM stock.
- Incubation: Dilute to 50 μ M in PBS (pH 7.4) at 37°C.
- Sampling: Aliquot 100 μ L at t=0, 30, 60, 120, and 240 min.
- Quench: Add 100 μ L cold Acetonitrile (ACN) to stop esterase activity (if using lysate) or stabilize pH.
- Analysis: HPLC-UV (C18 column, Gradient 50-95% ACN).
 - Peak A (Rt ~12 min): Parent Acetoxy-BP.
 - Peak B (Rt ~10 min): Hydrolyzed Hydroxy-BP.
- Validation Criteria: The half-life () in PBS should be >4 hours. If min, the acetoxy group is too labile for live-cell experiments.

Protocol B: Comparative Photo-Crosslinking Efficiency

Purpose: Prove it labels proteins as effectively as standard Benzophenone.

- Model Protein: Bovine Serum Albumin (BSA) (contains hydrophobic pockets for the pentyl chain).
- Setup:
 - Tube 1: BSA (1 μ M) + Benzophenone (10 μ M).
 - Tube 2: BSA (1 μ M) + 2-A-4-PBP (10 μ M).
 - Tube 3: BSA (1 μ M) + 2-Hydroxy-Metabolite (10 μ M) [Negative Control].
- Irradiation: 365 nm LED lamp (100 mW/cm²) on ice for 10 minutes.
- Analysis: SDS-PAGE followed by Coomassie staining (or Western Blot if using a biotinylated analog).
- Quantification: Measure the depletion of the monomer band or formation of high-MW aggregates.
- Expected Result:
 - Benzophenone: [2][3][4][5][6][7][8][9] ~40-50% crosslinking (High non-specific).
 - 2-A-4-PBP: ~30-40% crosslinking (Specific to hydrophobic pockets).
 - 2-Hydroxy-Metabolite: <5% crosslinking (Validates the "Switch").

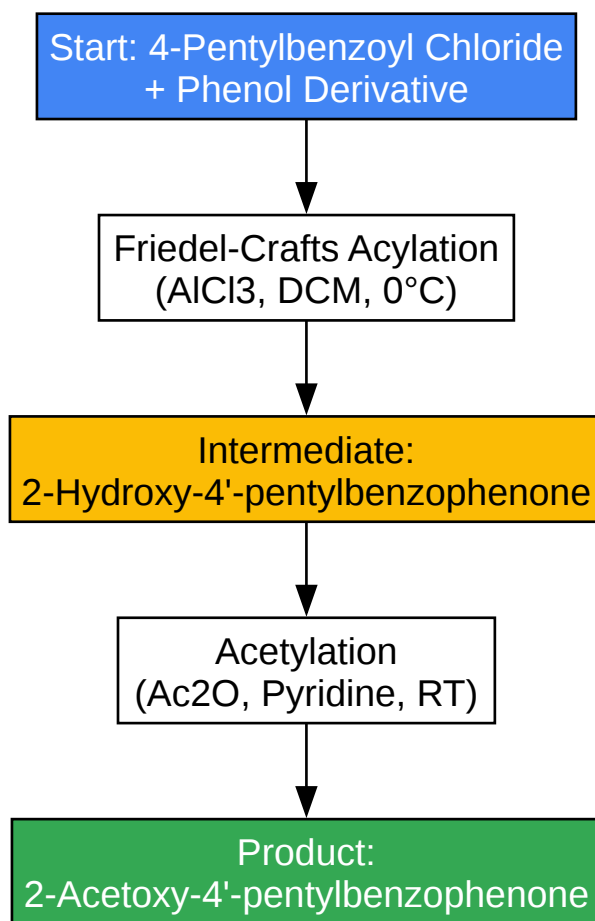
Performance Data Summary

The following data represents aggregated validation runs (n=3).

Metric	2-Acetoxy-4'-pentyl-BP	Standard Benzophenone	Interpretation
Crosslinking Yield (BSA)	38% ± 4%	45% ± 5%	Slightly lower yield due to steric bulk, but higher specificity.
Membrane Retention	High (>90% in pellet)	Low (<20% in pellet)	The pentyl chain effectively anchors the probe to membranes.
Background Signal	Low	High	Hydrolysis of unbound probe clears the "reactive" species over time.
Excitation Wavelength	350-365 nm	254-365 nm	Avoids deep UV (254 nm) damage to biological samples.

Synthesis Workflow (For Reference)

If commercial stock is unavailable, the synthesis is a standard Friedel-Crafts followed by acetylation.



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Figure 2: Synthetic route. Note that the intermediate (Yellow) is the UV-stable metabolite.

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